molecular formula C9H16INO B13184585 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane

3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane

Cat. No.: B13184585
M. Wt: 281.13 g/mol
InChI Key: AWMKOEBGHORCSG-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H16INO. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where a radical initiator is used to promote the formation of the spiro structure. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Scientific Research Applications

3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:

The uniqueness of 3-(Iodomethyl)-2-oxa-8-azaspiro[4

Properties

Molecular Formula

C9H16INO

Molecular Weight

281.13 g/mol

IUPAC Name

3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2

InChI Key

AWMKOEBGHORCSG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(OC2)CI

Origin of Product

United States

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